N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-(3-methylphenoxy)acetamide

Physicochemical Profiling Druglikeness Solubility

Select CAS 1280922-12-4, N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-(3-methylphenoxy)acetamide, for precise SAR expansion. Its elevated TPSA (~91 Ų) and cLogP (~3.1) favor peripheral target restriction over lower-TPSA ethoxy (~73 Ų) or oxolane (~79 Ų) analogs, minimizing CNS side effects. The meta-tolyl ether’s additional HBA provides a superior probe for targets with complementary Ser/Thr/Tyr hydrogen-bond donor residues. Use this analog as a high-clearance reference standard in microsome stability assays, with 1.3–1.6 log unit lipophilicity gaps across the compound triplet (ethoxy, oxolane, 3-methylphenoxy) ideal for validating in silico logP and solubility models. Verify specifications before ordering.

Molecular Formula C20H18N4O2
Molecular Weight 346.39
CAS No. 1280922-12-4
Cat. No. B2488220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-(3-methylphenoxy)acetamide
CAS1280922-12-4
Molecular FormulaC20H18N4O2
Molecular Weight346.39
Structural Identifiers
SMILESCC1=CC(=CC=C1)OCC(=O)NC(C#N)C2=CN(N=C2)C3=CC=CC=C3
InChIInChI=1S/C20H18N4O2/c1-15-6-5-9-18(10-15)26-14-20(25)23-19(11-21)16-12-22-24(13-16)17-7-3-2-4-8-17/h2-10,12-13,19H,14H2,1H3,(H,23,25)
InChIKeyLDZABRWVWYZDLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-(3-methylphenoxy)acetamide (CAS 1280922-12-4): Structural Identity and Core Properties


N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-(3-methylphenoxy)acetamide (CAS 1280922-12-4, MF C20H18N4O2, MW 346.39) is a synthetic phenylpyrazole acetamide featuring a cyano-substituted methylene bridge linking the 4-position of a 1-phenylpyrazole to a 3-methylphenoxyacetamide moiety. The compound incorporates a cyano group, a phenyl-substituted pyrazole heterocycle, and a meta-tolyl ether, yielding a polar, hydrogen-bond-capable scaffold with a moderately high molecular weight and limited solubility typical of this class , . Authoritative database entries confirm the molecular formula, exact mass, and topological polar surface area, providing a verified structural baseline for differentiation against related analogs .

Why Generic Substitution Fails in 1-Phenylpyrazole-4-yl Cyanoacetamides: The Critical Role of the 3-Methylphenoxy Substituent


In-class 1-phenylpyrazole-4-yl cyanoacetamides sharing a common N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl] core are not interchangeable, as even subtle changes in the acyl substituent (e.g., ethoxy, oxolane, or chloropyridyl carboxamides) produce pronounced shifts in lipophilicity, hydrogen-bonding capacity, and molecular recognition potential. In the absence of published head-to-head biological data, computational physicochemical profiling reveals that the 3-methylphenoxyacetamide side chain of CAS 1280922-12-4 confers a distinct balance of polar surface area, rotatable bonds, and non-polar volume, directly influencing predicted oral bioavailability, blood-brain barrier penetration, or target-protein fit relative to shorter-chain analogs such as N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-ethoxyacetamide and heterocyclic carboxamide derivatives [1], [2], . Consequently, selecting the precise compound for structure-activity relationship (SAR) expansion, assay validation, or lead optimization requires explicit verification rather than assumption of functional equivalence .

Quantitative Differentiation of N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-(3-methylphenoxy)acetamide Against Closest Analogs


Molecular Weight Increases by ~22-62 Da vs. Ethoxy, Oxolane, and Chloropyridyl Analogs, Impacting Solubility and Permeability

CAS 1280922-12-4 carries a molecular weight (MW) of 346.39 Da, substantially heavier than the ethoxyacetamide analog (284.31 Da, CAS 1355512-98-9), the oxolane-2-carboxamide analog (296.33 Da, CAS 1355917-29-1), and the 2-chloropyridyl carboxamide analog (337.77 Da, CAS 1356702-86-7) [1], [2], . The ~62 Da increase relative to the ethoxy derivative exceeds the typical threshold of 20–30 Da where MW alone begins to adversely affect aqueous solubility and passive membrane permeability [3].

Physicochemical Profiling Druglikeness Solubility

Hydrogen-Bond Acceptor Count of 5 vs. 4 in the Ethoxy Analog: Amplified Target-Interaction Potential

The target compound possesses 5 hydrogen-bond acceptor (HBA) atoms (pyrazole N, amide carbonyl, ether O, and two cyano N atoms) and 1 hydrogen-bond donor (HBD, amide NH). In contrast, the ethoxyacetamide analog (CAS 1355512-98-9) has only 4 HBA (lacks the ether oxygen present in the 3-methylphenoxy ring) and 1 HBD [1]. The additional HBA site, contributed by the meta-tolyl ether, enhances the molecule's capacity for directional hydrogen bonding with protein active sites.

Molecular Recognition Binding Affinity Hydrogen Bonding

Topological Polar Surface Area (TPSA) of ~91 Ų vs. 73-79 Ų in ethoxy and oxolane analogs: Enhanced Aqueous Solubility and Reduced CNS Penetration

Calculated TPSA for CAS 1280922-12-4 is approximately 91 Ų, compared to ~73 Ų for the ethoxyacetamide analog and ~79 Ų for the oxolane-2-carboxamide analog [1]. The 18 Ų increase pushes the TPSA comfortably above the 60–70 Ų range commonly associated with good blood-brain barrier (BBB) penetration, while remaining well within the optimal oral absorption window (<140 Ų) [2].

Druglikeness Solubility CNS Penetration

Rotatable Bond Count of 8 vs. 5-7 in Shorter Analogs: Increased Conformational Flexibility and Entropic Penalty

The 3-methylphenoxyacetamide side chain introduces 8 rotatable bonds, compared to 5 for the ethoxy analog, 6 for the oxolane analog, and 7 for the 2-chloropyridyl analog [1], [2], . Elevated rotatable bond count correlates with higher entropic cost upon binding, potentially reducing binding affinity despite favorable enthalpic interactions [3].

Conformational Analysis Entropic Cost Ligand Efficiency

Predicted LogP ~3.1 vs. ~1.5 (ethoxy) and ~1.8 (oxolane): Higher Lipophilicity Modulates Membrane Partitioning and Metabolic Stability

The cLogP of the target compound is predicted at ~3.1, contrasted with ~1.5 for the ethoxy analog and ~1.8 for the oxolane analog [1]. The >1.3 log unit increase reflects the contribution of the 3-methylphenoxy ring, pushing the compound into a more lipophilic space associated with enhanced membrane partitioning but potentially increased CYP450-mediated metabolism [2].

Lipophilicity ADME Metabolic Stability

Optimal Application Scenarios for N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-(3-methylphenoxy)acetamide Based on Its Evidence-Based Physicochemical Profile


Peripherally Restricted Lead Optimization

When developing a therapeutic candidate that should not cross the blood-brain barrier, the compound's elevated TPSA (~91 Ų) and moderate lipophilicity (cLogP ~3.1) favor peripheral restriction over the lower-TPSA ethoxy and oxolane analogs (~73–79 Ų), as per Ertl's TPSA-based CNS classification [1], [2]. Procurement of this analog is warranted for peripheral target campaigns where CNS side effects must be minimized.

Structure-Activity Relationship (SAR) Expansion Targeting Enhanced Hydrogen-Bonding

The additional HBA contributed by the meta-tolyl ether oxygen makes this compound a superior probe when the biological target contains a complementary hydrogen-bond donor residue (e.g., Ser, Thr, Tyr) that is not engaged by the ethoxy analog [1]. Systematic SAR expansion around this moiety can differentiate binding determinants and inform scaffold evolution.

Computational Chemistry Model Validation (LogP and Solubility)

The 1.3–1.6 log unit gap between the target compound and shorter-chain analogs provides an ideal calibration dataset for validating in silico logP prediction algorithms and solubility estimation models [1]. Researchers can use this real-world compound triplet (ethoxy, oxolane, and 3-methylphenoxy) to benchmark computational methods, improving model accuracy for future virtual screening.

Metabolic Stability Profiling in Microsomal Assays

Given the elevated lipophilicity and higher metabolic susceptibility predicted for the 3-methylphenoxy analog relative to the ethoxy and oxolane derivatives, this compound serves as a convenient high-clearance reference standard in human or rodent liver microsome stability assays [1], [2]. Direct comparison of intrinsic clearance values across these three analogs can quantify the metabolic penalty exacted by the 3-methylphenoxy group, guiding med-chem teams in side chain optimization.

Quote Request

Request a Quote for N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-(3-methylphenoxy)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.